N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 1354954-01-0
VCID: VC2829685
InChI: InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
SMILES: C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide

CAS No.: 1354954-01-0

Cat. No.: VC2829685

Molecular Formula: C10H9BrClNO2

Molecular Weight: 290.54 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide - 1354954-01-0

Specification

CAS No. 1354954-01-0
Molecular Formula C10H9BrClNO2
Molecular Weight 290.54 g/mol
IUPAC Name N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Standard InChI InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
Standard InChI Key KJGWEZXIHHTHHN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br

Introduction

Chemical Structure and Properties

Molecular Structure

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide features a 2-bromophenyl group connected to a 2-oxoethyl linker, which is further attached to a chloroacetamide moiety. The compound can be visually conceptualized as having three main structural components:

  • A 2-bromophenyl ring (with bromine at the ortho position)

  • A ketone linkage (the 2-oxoethyl group)

  • A chloroacetamide terminal group

The full molecular formula is C₁₀H₉BrClNO₂, indicating the presence of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical Properties

The physical properties of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide are summarized in Table 1:

PropertyValueSource
Molecular Weight290.54 g/mol
Physical StateSolid (presumed)-
ColorWhite to off-white (typical for similar compounds)-
CAS Number1354954-01-0
Molecular FormulaC₁₀H₉BrClNO₂
Melting PointNot available in literature-
Boiling PointNot available in literature-
SolubilityLikely soluble in organic solvents such as DMSO, DMF, chloroform-
PurityCommercially available at 95% purity

Chemical Properties

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide contains several reactive functional groups that contribute to its chemical behavior:

  • The chloroacetamide group is susceptible to nucleophilic substitution reactions, with the chlorine atom serving as a good leaving group

  • The ketone group (C=O) can participate in various carbonyl reactions, including reductions, condensations, and additions

  • The aromatic bromide functionality provides opportunities for metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings

  • The amide bond (NH-CO) offers hydrogen-bonding capabilities and can be cleaved under specific conditions

These reactive sites make the compound valuable as a synthetic intermediate, as each functional group can be selectively modified to create more complex structures.

Synthesis and Preparation

The synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide typically involves a multi-step process. Based on synthetic procedures for similar compounds, a probable synthetic route would involve:

Synthetic Routes

The synthesis typically begins with 2-bromoacetophenone, which undergoes bromination at the α-position to generate an α-bromo ketone intermediate. This intermediate then reacts with chloroacetamide or chloroacetyl chloride to yield the target compound. The reaction scheme can be represented as follows:

  • Formation of α-bromo ketone: 2-bromoacetophenone + Br₂ → 2-bromo-2'-bromoacetophenone

  • Nucleophilic substitution: 2-bromo-2'-bromoacetophenone + NH₃ → 2-amino-2'-bromoacetophenone

  • Acylation: 2-amino-2'-bromoacetophenone + ClCH₂COCl → N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Alternative approaches may involve:

  • Direct amination of 2-bromo-2'-bromoacetophenone with ammonia or a primary amine

  • Reductive amination followed by acylation with chloroacetyl chloride

Reaction Conditions and Optimization

Typical reaction conditions for the synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide would involve:

Reaction StepConditionsConsiderations
α-BrominationBr₂, CHCl₃ or AcOH, 0-25°CControl temperature to avoid multiple bromination
AminationNH₃, THF or EtOH, 0-25°CNucleophilic substitution requires polar aprotic solvent
AcylationClCH₂COCl, Et₃N, DCM, 0-25°CBase required to neutralize HCl formed
PurificationColumn chromatography (hexane/ethyl acetate)Typical RF value range: 0.3-0.5

Applications and Research

Pharmaceutical Applications

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide's structural features suggest potential pharmaceutical applications, particularly as a synthetic intermediate in drug discovery. Compounds with similar structural motifs have been investigated for various therapeutic properties:

  • Anticancer agents: The chloroacetamide functionality has been associated with antiproliferative activity in certain cell lines

  • Antimicrobial compounds: Halogenated acetamides have demonstrated moderate antimicrobial properties against various pathogens

  • Enzyme inhibitors: The electrophilic nature of the chloroacetamide group makes it suitable for covalent modification of enzyme active sites

Chemical Research Applications

As a synthetic intermediate, this compound serves several important functions in chemical research:

  • Building block for heterocyclic synthesis: The compound can undergo intramolecular cyclization to form various nitrogen-containing heterocycles

  • Precursor for cross-coupling reactions: The aryl bromide functionality provides an attachment point for metal-catalyzed cross-coupling reactions

  • Model compound for mechanistic studies: The compound contains multiple reactive centers, making it useful for studying reaction selectivity and mechanisms

Biological Activity

While specific biological activity data for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is limited in the available literature, compounds with similar structural motifs have demonstrated various biological activities:

Biological Target/EffectActivity LevelStructural Feature Responsible
Antimicrobial activityModerateChloroacetamide functionality
Enzyme inhibitionVaries by enzymeElectrophilic carbon adjacent to chlorine
Anti-inflammatory effectsLow to moderateAryl ketone moiety

Comparison with Related Compounds

Structural Analogs

Several structural analogs of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide have been reported in the literature, with varying positions of the halogen substituents or modifications to the core structure. Table 3 compares some of these analogs:

CompoundCAS NumberKey Structural DifferenceNotable Properties
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide627901-73-9Bromine at para positionSame molecular weight and formula
N-[2-(2-chlorophenyl)-2-oxoethyl]-2-chloroacetamideNot availableChlorine instead of bromine on phenylLower molecular weight
N-[2-(2-bromophenyl)-2-oxoethyl]-2-bromoacetamideNot availableBromine instead of chlorine on acetamideHigher molecular weight

Structure-Activity Relationships

The position of the bromine substituent on the phenyl ring (ortho vs. para) can significantly influence the compound's properties:

  • Ortho-substitution (as in our target compound) creates steric hindrance that can affect the conformation and reactivity

  • Para-substitution (as in N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide) typically results in more linear molecules with different crystal packing arrangements

  • The nature of the halogen (bromine vs. chlorine) impacts the electronic properties and leaving group ability in nucleophilic substitution reactions

Future Research Directions

Several promising research directions for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide include:

Medicinal Chemistry

The compound's versatile structure makes it a candidate for medicinal chemistry exploration:

  • Development of focused libraries based on structural modifications of the core scaffold

  • Investigation of structure-activity relationships by systematically varying substituents

  • Exploration of covalent binding to specific protein targets via the chloroacetamide moiety

Synthetic Applications

As a synthetic intermediate, the compound offers numerous opportunities:

  • Development of novel heterocyclic synthesis methodologies

  • Exploration of selective functionalization strategies targeting the different reactive sites

  • Application in diversity-oriented synthesis to generate compound libraries

Materials Science

The compound's structure suggests potential applications in materials science:

  • Investigation as a monomer or precursor for specialized polymers

  • Exploration of its ability to form coordination complexes with metals

  • Study of its potential in supramolecular chemistry based on its hydrogen bonding capabilities

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